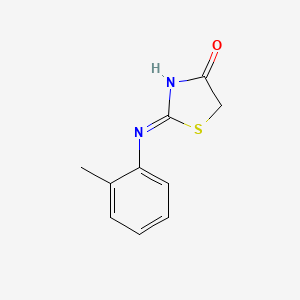

2-o-Tolylamino-thiazol-4-one

Description

Overview of Thiazol-4-one and 2-Aminothiazolone Scaffolds in Medicinal Chemistry

The thiazol-4-one nucleus and its close relative, the 2-aminothiazolone scaffold, are prominent five-membered heterocyclic structures containing sulfur and nitrogen. These scaffolds are considered "privileged structures" in drug discovery. researchgate.netresearchgate.netnih.gov This designation is due to their ability to bind to a variety of biological targets, enabling the development of compounds with a wide array of pharmacological activities. researchgate.net The structural versatility of the thiazol-4-one ring allows for substitutions at various positions, which has been extensively exploited by medicinal chemists to modulate the biological and physicochemical properties of the resulting derivatives. fabad.org.tr

The history of thiazole (B1198619) chemistry dates back to the 19th century, with the first description of the thiazole compound by Hantzsch and Weber in 1887. bibliotekanauki.pl The initial research focused on fundamental synthesis methods, such as the Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with thioamides. researchgate.net For many years, research was primarily synthetic in nature. However, a significant turning point occurred in the mid-20th century, with a marked increase in the exploration of the pharmacological potential of 4-thiazolidinones and their derivatives. researchgate.net This shift was driven by the discovery that these compounds possess a broad spectrum of biological effects, leading to a wealth of scientific papers and patents over the last several decades. researchgate.net The evolution of this research area reflects a progression from foundational organic synthesis to sophisticated drug design and development, targeting a range of diseases.

The 2-aminothiazole (B372263) moiety is widely regarded as a privileged scaffold in medicinal chemistry, essential for enhancing the potency and selectivity of compounds targeting various diseases. researchgate.netresearchgate.net The amino group at the 2-position serves as a versatile handle for introducing diverse substituents to build libraries of derivatives. researchgate.net

The specific attachment of an aryl amino group at this position, creating the 2-arylaminothiazol-4-one core, has been crucial in the development of potent bioactive agents, particularly in oncology. iucr.org The nature of the aryl group significantly influences the compound's activity. The "o-tolyl" group (a methyl group at the ortho position of the phenyl ring) in 2-o-Tolylamino-thiazol-4-one is a specific modification that contributes to the molecule's unique three-dimensional structure and electronic properties. While direct studies on the "privileged" nature of this exact isomer are nascent, structure-activity relationship (SAR) studies on related compounds provide insights. For instance, in a series of 2-(arylamino)-1,3,4-thiadiazole derivatives, the o-tolylamino derivative showed potent activity against Gram-negative bacteria like E. coli. nih.gov This suggests that the steric and electronic influence of the ortho-methyl group can be critical for specific biological interactions, positioning the this compound core as a valuable structure for targeted drug design.

Significance of the Thiazol-4-one Moiety in Bioactive Compound Discovery

The thiazol-4-one scaffold is a cornerstone in the discovery of bioactive compounds due to the immense diversity of its pharmacological activities. researchgate.net Derivatives built upon this core have demonstrated a remarkable range of biological effects.

These activities include:

Anticancer: Thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer. iucr.orgnih.govnih.gov Some compounds act by arresting the cell cycle at the G2/M phase. bibliotekanauki.pliucr.org

Antimicrobial: The scaffold is prominent in the development of agents against both bacteria and fungi. scielo.br Thiazolidin-4-ones have shown efficacy against Gram-positive and Gram-negative bacteria, including resistant strains, and various fungal species. mdpi.comresearchgate.net

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Antitubercular: The thiazole nucleus is a key component in many compounds synthesized and tested for their activity against Mycobacterium tuberculosis. nih.govnih.govijcce.ac.ir

The following tables summarize some of the reported biological activities for various thiazol-4-one derivatives, illustrating the scaffold's broad potential.

Table 1: Anticancer Activity of Selected Thiazole/Thiazolidin-4-one Derivatives

| Compound ID/Description | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) (4b) | Leukemia (HL-60) | 1.3 µM | bibliotekanauki.pl |

| 5-aryl/heterylidene-2-amino-thiazol-4-ones (Compound 4) | Colon (HT-29), Lung (A549), Breast (MDA-MB-231) | 0.073 µM, 0.35 µM, 3.10 µM | nih.gov |

| 2-Aryl-thiazolidin-4-one derivatives (Compound 28) | Cervical (HeLa), Breast (MCF-7), Prostate (LNCaP), Lung (A549) | 3.2 µM, 2.1 µM, 2.9 µM, 4.6 µM | nih.gov |

| Thiazoles carrying 1,3,4-thiadiazole (B1197879) (Compound 12d) | Liver (HepG2) | 0.82 µM | d-nb.info |

Table 2: Antimicrobial Activity of Selected Thiazole/Thiazolidin-4-one Derivatives

| Compound ID/Description | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium, E. coli, S. aureus | 0.008 - 0.06 mg/mL | mdpi.com |

| 2,3-diaryl-thiazolidin-4-one (Compound 5) | Aspergillus species | 0.01 - 0.02 mg/mL | mdpi.com |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.024 µM | nih.gov |

Current Research Landscape and Unexplored Avenues for this compound Derivatives

The current research landscape for thiazol-4-one derivatives is vibrant and focused on leveraging the scaffold to address significant health challenges, particularly cancer and infectious diseases. nih.govfabad.org.tr Scientists are actively synthesizing novel derivatives by modifying various positions on the thiazole and attached phenyl rings to optimize potency and selectivity. nih.govresearchgate.net A common strategy is molecular hybridization, where the thiazol-4-one core is combined with other pharmacologically active scaffolds to create multifunctional molecules. scielo.br

Despite the extensive research on the broader class, specific exploration of This compound and its derivatives presents several unexplored avenues:

Systematic SAR Studies: While SAR for the 2-aminothiazole class is broad, a focused investigation into the effect of substituents on the o-tolyl ring of this specific compound is lacking. Exploring how different groups (electron-donating vs. electron-withdrawing) on this ring affect biological activity could yield more potent and selective agents.

Exploration of New Biological Targets: Much of the research on anticancer 2-arylaminothiazol-4-ones focuses on targets like tubulin polymerization, kinases, or apoptosis induction. iucr.orgscispace.comnih.gov Testing this compound derivatives against other emerging cancer targets could reveal novel mechanisms of action.

Isosteric Replacement: Recent studies have explored replacing the sulfur atom in the 2-aminothiazole ring with oxygen to create 2-aminooxazoles, which can sometimes improve metabolic stability and solubility. acs.orgnih.gov Applying this isosteric replacement strategy to the this compound backbone could lead to derivatives with enhanced drug-like properties.

Development for Other Therapeutic Areas: While the focus has been heavily on anticancer and antimicrobial applications, the broad bioactivity of the parent scaffold suggests that this compound derivatives could be promising candidates for other conditions, such as neurodegenerative or inflammatory diseases, which remain relatively underexplored for this specific chemical series.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWFKCQBDLFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366662 | |

| Record name | 2-o-Tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37394-99-3 | |

| Record name | 2-o-Tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 O Tolylamino Thiazol 4 One and Its Analogs

Classical Synthetic Routes to Thiazol-4-one and 2-Aminothiazolone Derivatives

Traditional methods for the synthesis of the thiazol-4-one scaffold have been well-documented and remain fundamental in organic chemistry. These routes often involve multi-step procedures and are characterized by their reliability and broad applicability.

The cornerstone of thiazol-4-one synthesis is the Hantzsch thiazole (B1198619) synthesis, a classic cyclization reaction. In the context of 2-aminothiazol-4-ones, this typically involves the reaction of an α-haloacyl compound with a thiourea (B124793) derivative. For the synthesis of 2-o-tolylamino-thiazol-4-one, this would involve the cyclocondensation of an appropriate α-haloacetic acid derivative with 1-(o-tolyl)thiourea. The reaction proceeds through nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the halo-compound, followed by intramolecular cyclization and dehydration to form the thiazol-4-one ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 1-(o-tolyl)thiourea | Ethyl chloroacetate | Ethanolic sodium acetate, reflux | 2-(o-Tolylimino)thiazolidin-4-one | Not specified |

| Thiourea | Ethyl 2-chloro-2-phenylacetate | Anhydrous sodium acetate, ethanol | 5-Phenyl-2-amino-4-thiazolinone | Not specified |

This table presents illustrative classical cyclization reactions for the formation of the 2-aminothiazol-4-one core structure.

A common variation of the classical approach involves the use of α-haloacetyl chlorides as the electrophilic component. These reagents are highly reactive and readily undergo condensation with thioureas. The reaction of 1-(o-tolyl)thiourea with chloroacetyl chloride would be a direct route to an N-acyl intermediate that can subsequently cyclize to form the this compound. This method is often favored for its efficiency, though it may require careful control of reaction conditions due to the reactivity of the acid chloride.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1-(o-tolyl)thiourea | Chloroacetyl chloride | Acetic acid | Reflux | 2-(o-Tolylimino)thiazolidin-4-one |

| Thiourea | α-bromoacid chlorides | Glacial acetic acid | Reflux | 5,5-Disubstituted-2-imino-4-thiazolidinones |

This table illustrates the use of α-haloacetyl chlorides and related reagents in the synthesis of 2-aminothiazol-4-one derivatives.

An alternative classical strategy for the synthesis of the thiazolidin-4-one ring involves the reaction of an imine with mercaptoacetic acid. While this method is more commonly used for the synthesis of 2,3-disubstituted thiazolidin-4-ones, it can be adapted for 2-amino derivatives. In this approach, an imine is pre-formed from an aldehyde and an amine, which then undergoes a cyclocondensation reaction with mercaptoacetic acid.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Benzylidene-anilines | Mercaptoacetic acid | Benzene (B151609) | Reflux | 2,3-Diaryl-1,3-thiazolidin-4-ones |

| Arene aldehydes and valine | Mercaptoacetic acid | Ethyl acetate | Microwave irradiation | 1,3-Thiazolidin-4-ones |

This table provides examples of the synthesis of thiazolidin-4-one rings using mercaptoacetic acid and imine intermediates.

Modern and Green Chemistry Approaches in 2-Aminothiazolone Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. These modern approaches are increasingly being applied to the synthesis of 2-aminothiazolone derivatives.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Class |

| Acetophenone derivative, Thiourea, Trichloroisocyanuric acid | Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | 80 °C | 2-Aminothiazole (B372263) derivatives |

| Isocyanides, Amines, Sulfur, 2'-Bromoacetophenones | None | Water | Not specified | 2-Iminothiazolines and 2-aminothiazoles |

This table showcases modern one-pot synthetic strategies for the efficient construction of 2-aminothiazole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scirp.org The synthesis of 2-arylaminothiazoles has been successfully achieved using microwave irradiation. scirp.org For example, the condensation of aracyl bromides with N-arylthioureas can be carried out in water under microwave irradiation, providing a green and efficient route to these compounds. scirp.org This methodology is particularly attractive for library synthesis due to its speed and efficiency. scirp.org

| Reactants | Solvent | Conditions | Reaction Time | Yield (%) |

| Aracyl bromides, N-arylthioureas | Water | Microwave irradiation | 1-20 min | 81-97 |

| Fluorous benzaldehydes, Amines, Mercaptoacetic acid | Not specified | Microwave-assisted | Not specified | Not specified |

| Thiourea, Chloroacetic acid, Aldehyde | Solvent-free | Microwave irradiation | Not specified | Not specified |

This table highlights the application of microwave-assisted synthesis in the rapid and efficient production of 2-aminothiazole and thiazolidin-4-one derivatives.

Nanocatalyst-Mediated Synthetic Pathways

The use of nanocatalysts in organic synthesis has gained considerable attention due to advantages such as high efficiency, reusability, and environmentally friendly reaction conditions. Several studies have explored the use of nanocatalysts for the synthesis of thiazole and thiazolidinone derivatives, which are structurally related to this compound.

One notable approach involves a green, one-pot, three-component synthesis of thiazole scaffolds using reusable NiFe2O4 nanoparticles as a catalyst. This method entails the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in an ethanol:water solvent system. tandfonline.comnih.gov The NiFe2O4 nanoparticles can be easily recovered and reused multiple times without a significant loss of catalytic activity, making this a sustainable synthetic route. tandfonline.com

Ultrasound-assisted synthesis has also emerged as a powerful technique, often in conjunction with nanocatalysts, to accelerate the formation of thiazolidinone derivatives. For instance, Ag/g-C3N4 nanocomposites have been employed as a heterogeneous catalyst under ultrasonic irradiation to produce thiazolidinone derivatives in high yields and with shorter reaction times. researchgate.net The use of ultrasound facilitates rapid mixing and enhances mass transfer, thereby improving reaction efficiency. researchgate.netresearchgate.net

Other nanocatalysts that have been successfully utilized in the synthesis of related heterocyclic compounds include:

Cu/TiO2 nanoparticles: These have been used to catalyze the multicomponent synthesis of 1,2,3-triazoles containing thiazolidine-2-thiones under both conventional heating and ultrasonic irradiation. dmed.org.ua

Aluminum oxide (Al2O3) nanoparticles: These have served as an efficient catalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyls, thiourea, and iodine. nih.gov

Magnetic nanoparticles: Various magnetic nanocatalysts, such as those based on Fe3O4, have been reported for the synthesis of thiazole derivatives. researchgate.netresearchgate.netdmed.org.ua A key advantage of these catalysts is their easy separation from the reaction mixture using an external magnet, which simplifies the work-up procedure. researchgate.netresearchgate.netdmed.org.ua

The application of these nanocatalyst-mediated methods to the synthesis of this compound offers promising avenues for developing more efficient and sustainable synthetic protocols.

Derivatization Strategies for Structural Modification of the this compound Scaffold

Structural modification of the this compound scaffold is a key strategy to explore and optimize its pharmacological properties. Derivatization at key positions, hybridization with other bioactive moieties, and the synthesis of fused heterocyclic systems are common approaches.

Substitution Patterns and Functional Group Introduction at Key Positions (e.g., C-5, N-3)

The C-5 and N-3 positions of the thiazol-4-one ring are common targets for chemical modification. The reactivity of these positions allows for the introduction of a variety of functional groups, leading to a diverse library of derivatives.

Substitution at the C-5 Position:

The methylene (B1212753) group at the C-5 position is particularly reactive and can undergo condensation reactions with various aldehydes and ketones to introduce a range of substituents. For example, the synthesis of 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones has been reported, where substitution on the benzene ring of the benzylidene moiety was found to influence antimicrobial activity. dmed.org.ua

Electrophilic substitution reactions are known to occur preferentially at the C-5 position of the thiazole ring. researchgate.net This reactivity can be exploited to introduce various electrophiles, thereby functionalizing this position.

Substitution at the N-3 Position:

The nitrogen atom at the N-3 position of the thiazolidin-4-one ring can be functionalized through various reactions. For instance, 2-imino-3-substituted-5-heterarylidene-1,3-thiazolidine-4-ones have been synthesized to explore their potential as PTP1B inhibitors. researchgate.net

A review of 2-aminothiazole-based compounds highlights synthetic strategies for accessing N-substituted and 3-substituted derivatives, indicating the feasibility of modifying these positions to modulate biological activity. semanticscholar.org

The following table summarizes some examples of derivatization at the C-5 and N-3 positions of related thiazol-4-one scaffolds:

| Position | Type of Reaction | Introduced Substituent/Functional Group | Reference |

| C-5 | Knoevenagel Condensation | Substituted benzylidene groups | dmed.org.ua |

| C-5 | Electrophilic Substitution | Various electrophiles | researchgate.net |

| N-3 | Nucleophilic Substitution | Various alkyl and aryl groups | researchgate.net |

Hybridization with Other Pharmacologically Active Moieties

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to develop compounds with improved affinity, efficacy, and reduced side effects. The this compound scaffold has been hybridized with various other pharmacologically active moieties.

Thiazole-Pyrazole Hybrids:

The combination of thiazole and pyrazole (B372694) moieties has been explored for the development of new bioactive compounds. researchgate.net The synthesis of such hybrids often involves the reaction of a thiazole-containing intermediate with reagents that lead to the formation of the pyrazole ring. mdpi.com

Thiazole-Triazole Hybrids:

Thiazole-triazole hybrids have been designed and synthesized, with some exhibiting promising antimicrobial and antibiofilm activities. nih.gov A common synthetic approach involves a multi-component reaction to construct the hybrid scaffold. nih.gov

Thiazole-Coumarin Hybrids:

Coumarin (B35378) is another pharmacophore that has been hybridized with the thiazole nucleus. researchgate.net The synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins has been reported, demonstrating a direct linkage between these two heterocyclic systems. nih.gov These hybrids have been investigated for their potential as carbonic anhydrase inhibitors. dmed.org.ua

The following table provides an overview of some hybrid molecules incorporating the thiazole scaffold:

| Hybrid Scaffold | Synthetic Approach | Potential Pharmacological Activity | Reference |

| Thiazole-Pyrazole | Multi-step synthesis involving cyclization | Antimicrobial, Anticancer | researchgate.netmdpi.com |

| Thiazole-Triazole | Multi-component reaction | Antimicrobial, Antibiofilm | nih.gov |

| Thiazole-Coumarin | Condensation reaction | Carbonic anhydrase inhibition | nih.govresearchgate.netdmed.org.ua |

Synthesis of Fused Heterocycles Containing the Thiazol-4-one Unit

The synthesis of fused heterocyclic systems containing the thiazol-4-one unit is another important derivatization strategy. This approach can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities.

Thiazolo[3,2-a]pyrimidines:

Thiazolo[3,2-a]pyrimidines are a well-studied class of fused heterocycles. Their synthesis often involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using reagents like polyphosphoric acid. nih.gov Another route involves a domino alkylation-cyclization reaction of propargyl bromides with thiopyrimidinones under microwave irradiation. organic-chemistry.org

Thiazolo[4,5-b]pyridines:

The synthesis of thiazolo[4,5-b]pyridines can be achieved through pyridine (B92270) annulation to a pre-existing thiazole ring. dmed.org.ua For example, the reaction of 4-iminothiazolidin-2-one with β-dicarbonyl compounds can afford 3H-thiazolo[4,5-b]pyridin-2-ones. dmed.org.ua

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones:

More complex fused systems, such as pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones, have also been synthesized. A typical synthetic route involves the reaction of 3-cyano-2-methylthio-4-oxo-4H-substituted-thiazolo[1,2-a]pyrimidine with hydrazine (B178648) hydrate. tandfonline.com

The following table summarizes some of the fused heterocyclic systems derived from or related to the 2-aminothiazol-4-one scaffold:

| Fused Heterocycle | Synthetic Strategy | Starting Materials | Reference |

| Thiazolo[3,2-a]pyrimidine | Intramolecular cyclization | 2-Phenacylthio-dihydropyrimidine hydrobromides | nih.gov |

| Thiazolo[4,5-b]pyridine | Pyridine annulation | 4-Iminothiazolidin-2-one and β-dicarbonyl compounds | dmed.org.ua |

| Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | Cyclization with hydrazine | 3-Cyano-2-methylthio-4-oxo-4H-substituted-thiazolo[1,2-a]pyrimidine | tandfonline.com |

Biological and Pharmacological Investigations of 2 O Tolylamino Thiazol 4 One Derivatives

Antiviral Activities

The thiazol-4-one nucleus and its derivatives have demonstrated notable potential as antiviral agents, targeting various stages of viral life cycles. Research has particularly highlighted their efficacy against human immunodeficiency virus (HIV) and other significant viral pathogens.

Anti-HIV Activity of 2-Aminothiazolones

Derivatives of 2-aminothiazolone have emerged as a novel class of anti-HIV agents. asm.orgnih.govnih.gov These compounds have been shown to possess broad antiviral activities against different laboratory strains and pseudotyped viruses without exhibiting cytotoxicity. asm.orgnih.gov Their unique mechanism of action distinguishes them from many existing antiretroviral drugs, presenting a promising avenue for developing new therapies. nih.gov

The primary anti-HIV mechanism for 2-aminothiazolones is the inhibition of the viral entry process. nih.govresearchgate.net This crucial first step in the HIV-1 life cycle involves a series of interactions between the virus and the host cell, beginning with the attachment of the viral envelope to the cell surface receptors. nih.govyoutube.comyoutube.com By targeting this early stage, these compounds prevent the virus from establishing an infection within the host cell. nih.govresearchgate.net The HIV entry process involves the viral envelope glycoprotein (B1211001) gp120 binding to the host cell's CD4 receptor, followed by binding to a co-receptor (either CCR5 or CXCR4), and subsequent fusion of the viral and cellular membranes mediated by the gp41 protein. youtube.commdpi.comyoutube.com 2-Aminothiazolone derivatives have been proven to act as early inhibitors, effectively halting this sequence. nih.gov

Specifically, 2-aminothiazolones function by inhibiting the protein-protein interaction between the HIV-1 envelope glycoprotein gp120 and the host CD4 receptor. asm.orgnih.govnih.gov This interaction is a critical target for antiretroviral drug development because it initiates the entire entry process. nih.govresearchgate.net The CD4 binding site on gp120 features a hydrophobic pocket known as the Phe43 cavity. asm.orgnih.gov Docking simulations have shown that 2-aminothiazolone derivatives can effectively bind within this cavity, disrupting the normal interaction with CD4. asm.orgnih.gov

Competitive ELISA assays have confirmed this mechanism. For instance, two representative 2-aminothiazolone derivatives, 16h and 16l, were able to displace soluble CD4 from gp120 in a dose-dependent manner. researchgate.net This direct interference with gp120-CD4 binding prevents the conformational changes necessary for the virus to proceed with the subsequent steps of cell entry. youtube.com

Table 1: Anti-HIV-1 Activity of Representative 2-Aminothiazolone Derivatives

Data from competitive ELISA assays demonstrating the inhibition of gp120-CD4 binding.

| Compound | Target | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 16h | gp120-CD4 Interaction | 20 µM | researchgate.net |

| 16l | gp120-CD4 Interaction | 20 µM | researchgate.net |

Other Antiviral Potentials of Thiazol-4-one Scaffolds

The antiviral activity of the broader thiazole (B1198619) and thiazol-4-one chemical family is not limited to HIV. These scaffolds have been investigated for their inhibitory effects against a range of other viruses. tandfonline.comtandfonline.comnih.gov Patent literature from 2014 to 2021 highlights the development of thiazole derivatives as inhibitors for viruses such as influenza, coronaviruses, herpes viruses, and hepatitis B and C. tandfonline.comtandfonline.com

For example, certain 4-thiazolinone compounds have been designed as inhibitors of influenza neuraminidase, with some derivatives showing potent activity against influenza subtypes H1N1 and H3N2. tandfonline.com Other thiazole derivatives have demonstrated significant antiviral activity against Hepatitis B Virus (HBV) by inhibiting its replication in cell cultures. tandfonline.comtandfonline.com More recently, thiazolidin-4-one derivatives have been evaluated as potential inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19, with some compounds showing inhibitory activity in the micromolar to nanomolar range. nih.gov

Anticancer and Antitumor Activities

Thiazol-4-one derivatives, including those with 2-arylamino substitutions, are recognized for their significant potential in cancer therapeutics. nih.govnih.gov These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. nih.govnih.govjpionline.org

Inhibition of Cancer Cell Proliferation and Apoptotic Pathways

The anticancer mechanism of thiazol-4-one derivatives often involves the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.govmdpi.com Apoptosis is a critical pathway for eliminating damaged or cancerous cells, and its induction is a common goal of chemotherapy. mdpi.com

Studies have shown that 5-ene-2-arylaminothiazol-4(5H)-ones can induce apoptosis in breast cancer cells (MCF-7) through both intrinsic and extrinsic pathways. nih.govnih.gov This was evidenced by the reduction of the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. nih.govnih.gov Furthermore, these compounds were observed to affect the expression of key apoptotic proteins, including an increase in tumor protein p53 and Bax, which promote apoptosis. nih.gov Thiazole antibiotics like Siomycin A and thiostrepton (B1681307) have also been found to induce apoptosis in various human cancer cells by targeting the FoxM1 oncogenic transcription factor. semanticscholar.orgscienceblog.com The inhibition of FoxM1 expression by these compounds correlated with the induction of cell death. semanticscholar.org

The antiproliferative activity of these compounds has been demonstrated across numerous cancer cell lines. For instance, certain 2-substituted-aminothiazole derivatives showed significant growth inhibition against leukemia cell lines. nih.gov One study found that compound 4c, a thiazole derivative, was the most active against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com This compound was also shown to cause cell cycle arrest and trigger apoptosis. mdpi.com

Table 2: Anticancer Activity of Representative Thiazole/Thiazol-4-one Derivatives

Data showing the cytotoxic and antiproliferative effects on various cancer cell lines.

| Compound/Derivative Type | Cancer Cell Line | Activity Metric (IC50 / GI50) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 4c (Thiazole derivative) | MCF-7 (Breast) | 2.57 µM | Cell cycle arrest, Apoptosis activation | mdpi.com |

| Compound 4c (Thiazole derivative) | HepG2 (Liver) | 7.26 µM | Cell cycle arrest, Apoptosis activation | mdpi.com |

| 2-(alkylamido) thiazole analogues | L1210 (Leukemia) | 4-8 µM | Antiproliferative | nih.gov |

| 2-(arylamido) thiazole analogues | L1210 (Leukemia) | 0.2-1 µM | Antiproliferative | nih.gov |

| Compound 13 (aminothiazole-4-carboxylate) | RPMI-8226 (Leukemia) | 0.08 µM | Growth Inhibition | nih.gov |

| p-chlorobenzylamino derivative 8e | U-937 (Leukemia) & SK-MEL-1 (Melanoma) | 5.7-12.2 µM | Antiproliferative | mdpi.com |

| p-chloro phenethylamino analogue 8f | U-937 (Leukemia) & SK-MEL-1 (Melanoma) | 5.7-12.2 µM | Induces apoptosis | mdpi.com |

| p-methoxyphenethylamino analogue 8k | U-937 (Leukemia) & SK-MEL-1 (Melanoma) | 5.7-12.2 µM | Induces apoptosis | mdpi.com |

Target-Based Cancer Therapeutics Involving Thiazol-4-ones

Thiazol-4-one derivatives have emerged as a significant class of compounds in the development of target-based cancer therapeutics due to their ability to interact with various enzymes and proteins crucial for cancer cell proliferation and survival. nih.gov One of the primary mechanisms of action for these compounds is enzyme inhibition. nih.gov

Derivatives of 2-o-tolylamino-thiazol-4-one have been investigated for their potential to inhibit a range of enzymes implicated in cancer progression. These include protein/tyrosine kinases such as c-Met, CDK2, PIM kinases, Akt, Src, Ron, KDR, c-Kit, and IGF-IR. nih.gov Additionally, they have shown inhibitory activity against carbonic anhydrases, histone deacetylases (HDACs), EGFR, HER-2, VEGFR2, and CDC25A. nih.gov The BCl-2 protein, tubulin polymerization, and HSP90 are other notable targets of thiazolidinone compounds. nih.gov

HDAC inhibitors, in particular, represent a promising avenue for cancer therapy. These compounds can induce cell growth arrest and apoptosis (programmed cell death). nih.gov Thiazolidinone-based HDAC inhibitors typically feature a zinc-binding moiety, a linker, and a capping group, which are structural components that facilitate their interaction with the target enzyme. nih.gov

Furthermore, some thiazol-4-one derivatives have been found to target DNA. They can act as DNA intercalators or alkylating agents, interfering with DNA replication and transcription, ultimately leading to cell death. nih.gov Microtubules, essential components of the cell's cytoskeleton involved in cell division, also serve as a target for these compounds, which can disrupt tubulin polymerization. nih.gov

Recent research has also highlighted the potential of 2-thioxoimidazolidin-4-one derivatives to inhibit the PI3K/AKT pathway, a critical signaling cascade that regulates cell survival and proliferation. nih.gov By impeding this pathway at both the gene and protein levels, these compounds can effectively induce apoptosis in cancer cells. nih.gov

Cytotoxic Activity against Specific Tumor Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human tumor cell lines. The effectiveness of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cell population.

One study investigated a series of arylidene-hydrazinyl-thiazole derivatives and found that several compounds exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. researchgate.net For instance, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole showed an IC50 of 3.92 µg/mL on MDA-MB-231 cells. researchgate.net Notably, some of these derivatives displayed activity comparable or superior to the conventional chemotherapy drugs cisplatin (B142131) and oxaliplatin. researchgate.net

In another study, new oleoyl (B10858665) hybrids of natural antioxidants were synthesized and evaluated. Two of these compounds demonstrated potent anticancer effects against several cell lines, with IC50 values ranging between 10 and 50 µM. researchgate.net They were particularly effective against the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2. researchgate.net Interestingly, these compounds showed less activity towards normal intestinal epithelial cells, suggesting a degree of tumor selectivity. researchgate.net

Furthermore, 2-thioxoimidazolidin-4-one derivatives have shown potent cytotoxic effects against HepG2 (liver cancer) cells. nih.gov One compound, in particular, exhibited an IC50 value of 0.017 µM, which was significantly lower than that of the reference drugs Staurosporine (5.07 µM) and 5-Fu (5.18 µM). nih.gov This compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives Against Specific Tumor Cell Lines

| Compound/Derivative | Cell Line | IC50 Value |

|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 µg/mL researchgate.net |

| Oleoyl Hybrid Compound 1 | HTB-26, PC-3, HepG2 | 10-50 µM researchgate.net |

| Oleoyl Hybrid Compound 2 | HTB-26, PC-3, HepG2 | 10-50 µM researchgate.net |

| 2-thioxoimidazolidin-4-one derivative | HepG2 | 0.017 µM nih.gov |

| Staurosporine (Reference) | HepG2 | 5.07 µM nih.gov |

| 5-Fluorouracil (Reference) | HepG2 | 5.18 µM nih.gov |

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is considered important for the antibacterial action of these compounds. uomus.edu.iq

Research into N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives has revealed potent antibacterial activity. One derivative with an isopropyl substitution exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov Another study on thiazolidine-2,4-dione-linked ciprofloxacin (B1669076) hybrids showed excellent activity against S. aureus ATCC 6538, with some compounds having MICs as low as 0.02 µM, a significant improvement over the parent compound ciprofloxacin (MIC: 5.49 µM). researchgate.net These hybrids also displayed notable activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with some derivatives showing MIC values of 5 nM. researchgate.net

The mechanism of action for some of these derivatives involves the inhibition of bacterial enzymes essential for DNA synthesis, such as topoisomerase IV and DNA gyrase. researchgate.netnih.gov Certain compounds have been shown to be more potent inhibitors of these enzymes than ciprofloxacin. researchgate.net The ability of these compounds to penetrate the outer membrane of Gram-negative bacteria is a key factor in their efficacy. uomus.edu.iq

The table below presents the antibacterial efficacy of selected this compound derivatives against various bacterial strains.

Table 2: Antibacterial Efficacy of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC Value |

|---|---|---|

| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 3.9 µg/mL nih.gov |

| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Achromobacter xylosoxidans | 3.9 µg/mL nih.gov |

| Thiazolidine-2,4-dione-linked ciprofloxacin hybrid 3a | Staphylococcus aureus ATCC 6538 | 0.02 µM researchgate.net |

| Thiazolidine-2,4-dione-linked ciprofloxacin hybrid 3e | Staphylococcus aureus ATCC 6538 | 2.03 µM researchgate.net |

| Thiazolidine-2,4-dione-linked ciprofloxacin hybrid 3l | Staphylococcus aureus ATCC 6538 | 0.22 µM researchgate.net |

| Ciprofloxacin (Reference) | Staphylococcus aureus ATCC 6538 | 5.49 µM researchgate.net |

| Thiazolidine-2,4-dione-linked ciprofloxacin hybrid 3a | MRSA AUMC 261 | 5 nM researchgate.net |

| Thiazolidine-2,4-dione-linked ciprofloxacin hybrid 3e | MRSA AUMC 261 | 5 nM researchgate.net |

| Thiazolidine-2,4-dione-linked ciprofloxacin hybrid 3l | MRSA AUMC 261 | 5 nM researchgate.net |

Antifungal Efficacy Against Candida Species

Derivatives of this compound have shown promising antifungal activity, particularly against various Candida species, which are a common cause of fungal infections in humans.

A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against reference strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 3.91 µg/mL. nih.gov Further testing against clinical isolates of C. albicans from patients with hematological malignancies confirmed their high efficacy, with some derivatives showing activity comparable or even superior to the standard antifungal drug nystatin. nih.gov For example, thiazole derivatives T2, T3, and T4 had MIC values between 0.008 and 0.98 µg/mL. nih.gov Many of these compounds exhibited a fungicidal (killing) effect rather than a fungistatic (inhibiting growth) effect. nih.gov

Another research effort focused on 2-amino-4,5-diarylthiazole derivatives. One such derivative, after a demethylation process, exhibited anti-Candida albicans activity with a MIC80 (the concentration required to inhibit 80% of fungal growth) of 9 µM, which is similar to that of the widely used antifungal fluconazole. nih.gov Molecular docking studies suggest that the mechanism of action for these compounds may involve targeting key fungal enzymes such as glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

The table below summarizes the antifungal efficacy of selected this compound derivatives against Candida species.

Table 3: Antifungal Efficacy of this compound Derivatives Against Candida Species

| Compound/Derivative | Fungal Strain | MIC Value |

|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T2, T3, T4) | Candida albicans (clinical isolates) | 0.008–0.98 µg/mL nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T1, T5, T6, T8, T9) | Candida albicans (clinical isolates) | 0.015–3.91 µg/mL nih.gov |

| Nystatin (Reference) | Candida albicans (clinical isolates) | 0.015–7.81 µg/mL nih.gov |

| Demethylated 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | MIC80 = 9 µM nih.gov |

Antitubercular Activity

Thiazol-4-one derivatives have been identified as a promising class of compounds in the search for new antitubercular agents, demonstrating notable activity against Mycobacterium tuberculosis.

Several studies have highlighted the potential of these derivatives. For instance, certain pyrrole-thiazolidin-4-one hybrids have shown significant activity against the H37Rv strain of M. tuberculosis. nih.gov One compound with a 3,4-dimethylphenyl substituent was particularly active, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. nih.gov Another series of 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives also exhibited excellent activity, with MIC values of 1.6 µg/mL, which is comparable to the first-line anti-TB drug isoniazid (B1672263). nih.gov

Furthermore, research on 2-aminothiazole-4-carboxylate derivatives has identified compounds with potent inhibitory effects against M. tuberculosis H37Rv. One such derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, had an MIC of 0.06 µg/mL (240 nM), making it more effective than both isoniazid and another antitubercular agent, thiolactomycin. scispace.comucl.ac.uk Interestingly, while some of these derivatives showed strong whole-cell activity, others were found to be potent inhibitors of the mycobacterial enzyme β-ketoacyl-ACP synthase (mtFabH), suggesting different potential mechanisms of action. scispace.comucl.ac.uk

The table below presents the antitubercular activity of selected this compound derivatives.

Table 4: Antitubercular Activity of this compound Derivatives

| Compound/Derivative | Strain | MIC Value |

|---|---|---|

| Pyrrole-thiazolidin-4-one hybrid with 3,4-dimethylphenyl substituent (45k) | M. tuberculosis H37Rv | 0.5 µg/mL nih.gov |

| 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives | M. tuberculosis H37Rv | 1.6 µg/mL nih.gov |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL (240 nM) scispace.comucl.ac.uk |

| Isoniazid (Reference) | M. tuberculosis H37Rv | 3.12 µg/mL nih.gov |

| Pyrazinamide (Reference) | M. tuberculosis H37Rv | 3.12 µg/mL nih.gov |

| Ethambutol (Reference) | M. tuberculosis H37Rv | 3.12 µg/mL nih.gov |

Anti-Biofilm Properties and Mechanisms

Thiazol-4-one derivatives have demonstrated significant potential as anti-biofilm agents, which is crucial in combating chronic and persistent bacterial infections. Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.govresearchgate.net

Several derivatives of this compound have been shown to inhibit biofilm formation by various bacteria. For example, a series of 2-aryl-3-aminothiazolidin-4-one derivatives with a 1,2,4-triazole (B32235) moiety were found to inhibit Staphylococcus aureus biofilm formation with IC50 values ranging from 25 to 100 µg/mL. nih.gov One particular hybrid, with a 4-nitrophenyl and a 4-fluorophenyl substituent, was the most effective, with an IC50 of 12.5 µg/mL, which was more potent than the standard antibiotic ciprofloxacin (IC50 = 25 µg/mL). nih.gov

Other studies have reported on 2-iminothiazolidin-4-one derivatives that show high activity against Gram-negative bacteria like Acinetobacter baumannii. nih.gov One such derivative conjugated with a coumarin (B35378) moiety decreased the viability of A. baumannii biofilm to 45% at a concentration of 2 µg/mL. nih.gov

The mechanisms by which these compounds exert their anti-biofilm effects are varied and can include:

Inhibition of Quorum Sensing: This is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. semanticscholar.org

Interference with Adhesion: Preventing the initial attachment of bacteria to surfaces is a key step in inhibiting biofilm development. semanticscholar.org

Disruption of the Biofilm Matrix: Some compounds can target the components of the extracellular matrix, such as exopolysaccharides, proteins, and extracellular DNA, leading to the breakdown of the biofilm structure. semanticscholar.org

The development of effective anti-biofilm agents is a critical area of research, and thiazol-4-one derivatives represent a promising scaffold for the design of new therapies to treat biofilm-associated infections. nih.govresearchgate.net

Anti-inflammatory and Analgesic Potentials

Derivatives of the thiazole and thiazolidinone scaffolds have demonstrated a wide array of medicinal applications, including notable anti-inflammatory and analgesic effects. frontiersin.org These compounds are recognized for their potential to inhibit key enzymes in the inflammatory cascade. frontiersin.org Research has focused on synthesizing and evaluating various thiazole derivatives for their ability to reduce inflammation and pain. frontiersin.orgnih.gov For instance, a series of benzo[d]thiazole analogs were synthesized and showed significant anti-inflammatory activity in an ear edema model and analgesic effects in an acetic acid-induced writhing test. nih.gov Specifically, compounds designated as 2c, 2d, and 2g from this series exhibited potent anti-inflammatory action with inhibition rates of 86.8%, 90.7%, and 82.9%, respectively. nih.gov The analgesic effects were also prominent across several analogs, with inhibition rates ranging from 51.9% to 100%. nih.gov

Further studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have also confirmed the potential of the thiazole scaffold as a valuable building block for developing new anti-inflammatory and analgesic agents. frontiersin.org These findings are supported by both in vivo and in vitro models, which have shown these compounds to be active agents. frontiersin.org The broad investigation into these heterocyclic compounds underscores their promise in the development of novel therapies for inflammation and pain. frontiersin.orgnih.gov

The mechanism behind the anti-inflammatory and analgesic properties of many thiazole and thiazolidinone derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Many research efforts have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govbioworld.com

Several studies have successfully identified thiazole and thiazolidinone derivatives as potent and selective COX-2 inhibitors. nih.govnih.gov In one study, benzo[d]thiazole analogs that showed strong anti-inflammatory and analgesic activity were evaluated for their effects on COX-1 and COX-2 isozymes. nih.gov Compounds 2c, 2d, 2g, 3d, 3f, and 3g were found to be weak inhibitors of COX-1 but demonstrated moderate to potent inhibitory effects against COX-2, with IC50 values ranging from 0.28 to 0.77 μM. nih.gov The selectivity index (SI) for these compounds indicated a preference for COX-2 inhibition, with values ranging from 7.2 to 18.6. nih.gov

Another study involving 2-imino-4-thiazolidinone derivatives also highlighted a potent COX-2 inhibitor, compound 25c, which had an IC50 of 3.29 μΜ and a selectivity index of 29.00. nih.gov Molecular docking studies have further supported these findings, illustrating how these compounds effectively bind to the active site of the COX-2 enzyme. frontiersin.orgnih.gov The consistent discovery of thiazole and thiazolidinone derivatives with selective COX-2 inhibitory activity suggests that this chemical scaffold is a promising starting point for the development of safer and more effective anti-inflammatory drugs. nih.govnih.gov

Table 1: COX-2 Inhibitory Activity of Selected Benzo[d]thiazole Derivatives

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| 2c | 0.28 - 0.77 | 7.2 - 18.6 |

| 2d | 0.28 - 0.77 | 7.2 - 18.6 |

| 2g | 0.28 - 0.77 | 7.2 - 18.6 |

| 3d | 0.28 - 0.77 | 7.2 - 18.6 |

| 3f | 0.28 - 0.77 | 7.2 - 18.6 |

| 3g | 0.28 - 0.77 | 7.2 - 18.6 |

Data sourced from a study on benzo[d]thiazole analogs. The IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is a ratio of the IC50 for COX-1 over COX-2, with higher values indicating greater selectivity for COX-2.

Neurological and Anticonvulsant Activities

Thiazole and thiazolidin-4-one derivatives have emerged as a promising class of compounds in the search for new treatments for neurological disorders, particularly epilepsy. zsmu.edu.uabiointerfaceresearch.com The core structures of these compounds are considered valuable pharmacophores for anticonvulsant activity. biointerfaceresearch.com A number of studies have synthesized and screened novel derivatives, revealing significant antiepileptic potential in various preclinical models. biointerfaceresearch.commdpi.com

In vivo screening using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are common methods to evaluate the anticonvulsant effects of these compounds. biointerfaceresearch.comnih.gov One study identified 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) as the most active derivative in a series of thirteen novel compounds. biointerfaceresearch.com Another investigation highlighted 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (coded as Les-6222) as a lead compound with high anticonvulsant properties. zsmu.edu.uamdpi.com

The mechanisms underlying the anticonvulsant action of these derivatives are also being explored. For instance, the compound Les-6222 was found to have a pronounced anti-inflammatory effect in the brain during chronic epileptogenesis, inhibiting both COX-1 and COX-2, with a particular selectivity for COX-2. mdpi.com This suggests a link between neuroinflammation and seizure activity that can be targeted by these compounds. mdpi.com Furthermore, Les-6222 demonstrated neuroprotective properties by decreasing the levels of neuron-specific enolase, a marker of neuronal damage. mdpi.com The consistent positive results from these studies underscore the potential of thiazole-bearing thiazolidinones as lead structures for developing new, effective, and safer antiepileptic drugs. zsmu.edu.uabiointerfaceresearch.com

Antiparasitic Activities (e.g., Antitrypanosomal Action)

The search for new therapeutic agents against parasitic diseases, such as those caused by trypanosomatids, is a global health priority due to limitations of current treatments and emerging drug resistance. nih.govmdpi.com Heterocyclic compounds, including thiazole and its derivatives, have been identified as a promising area for the development of novel antiparasitic drugs. nih.govmdpi.com Specifically, these compounds have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comnih.gov

Research has shown that certain 4-(4-chlorophenyl) thiazole derivatives exhibit significant antitrypanosomal activity. mdpi.com In one study, compounds labeled (31) and (32) demonstrated potent effects against both the trypomastigote and amastigote forms of T. cruzi. mdpi.com Compound (31) had an IC50 of 2.50 µM against trypomastigotes and 6.12 µM against amastigotes, while compound (32) was even more potent with IC50 values of 1.72 µM and 1.96 µM, respectively. mdpi.com

The 1,2,3-triazole scaffold, often hybridized with other chemical moieties, has also been a focus of antitrypanosomal drug discovery. nih.govmdpi.com A series of 1,4-disubstituted-1,2,3-triazole analogues of benznidazole (B1666585) were synthesized and evaluated. nih.gov One derivative, compound 8o (3,4-di-OCH3 -Ph), was found to be five times more active than the reference drug benznidazole, with an IC50 of 0.65 μM and a high selectivity index (SI >307.7). nih.gov Another compound, 8v (3-NO2, 4-CH3 -Ph), also showed higher activity than benznidazole with an IC50 of 1.2 μM. nih.gov These findings highlight the potential of thiazole and triazole-based compounds as lead structures for the development of new and more effective treatments for Chagas disease and other parasitic infections. mdpi.comnih.gov

**Table 2: Antitrypanosomal Activity of Selected Thiazole and Triazole Derivatives against *T. cruzi***

| Compound | Parasite Stage | IC50 (μM) |

|---|---|---|

| (31) | Trypomastigote | 2.50 |

| (31) | Amastigote | 6.12 |

| (32) | Trypomastigote | 1.72 |

| (32) | Amastigote | 1.96 |

| 8o | Amastigote | 0.65 |

| 8v | Amastigote | 1.2 |

| Benznidazole (Reference) | Amastigote | 3.0 |

Data sourced from studies on 4-(4-chlorophenyl) thiazole derivatives and 1,4-disubstituted-1,2,3-triazole analogues. The IC50 value is the concentration of the compound that inhibits 50% of the parasite's viability.

Modulation of RNA Modification and Binding Proteins

Targeting RNA-binding proteins with small molecules is an emerging frontier in chemical biology and therapeutic research. nih.govnih.gov One such protein of interest is the methyltransferase-like protein 16 (METTL16), which plays a crucial role in regulating N6-methyladenosine (m6A), the most common eukaryotic RNA modification. nih.govnih.gov METTL16 has been identified as having an oncogenic role in some cancers, making it a potential target for new anticancer strategies. nih.gov

Recent research has led to the identification of the first small-molecule inhibitors that target METTL16 by disrupting its interaction with RNA substrates. nih.govnih.gov This was achieved through the development of an efficient screening pipeline, which identified a series of first-in-class aminothiazolone METTL16 inhibitors. nih.govresearchgate.net These compounds represent valuable tools for studying the biological functions of METTL16 and for evaluating the therapeutic potential of inhibiting this protein at the post-transcriptional level. nih.gov

The discovery of small molecules that can disrupt the METTL16-RNA interaction is a significant advancement in the field. nih.govnih.gov A fluorescence-polarization-based screening assay was instrumental in identifying an initial hit compound, (Z)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one (compound 1), which exhibited an IC50 of 16.3 μM. nih.gov The inhibitory effect of this compound was validated by an electrophoretic mobility shift assay (EMSA), which confirmed a dose-dependent disruption of the binding between METTL16 and its target RNA. nih.gov

Through structural optimization of the initial hit, more potent inhibitors were developed. nih.govresearchgate.net For example, compound 45 from the aminothiazolone series showed a potent single-digit micromolar inhibition of METTL16-RNA binding. nih.govresearchgate.net The identification of these inhibitors demonstrates that it is possible to separate the RNA-binding and methylation activities of METTL16. mdpi.com These molecules serve as crucial probes to further elucidate the distinct roles of METTL16 as both an RNA-binding protein and an RNA-modifying enzyme. mdpi.com

The activity of METTL16 is integral to the regulation of post-transcriptional modifications, specifically the deposition of m6A on RNA. nih.govnih.gov By inhibiting the binding of METTL16 to its RNA substrates, the identified aminothiazolone inhibitors can modulate the m6A RNA modification landscape within the cell. nih.govnih.gov METTL16 is known to methylate the MAT2A mRNA, which encodes for the S-adenosylmethionine (SAM) synthetase, thereby regulating cellular SAM levels. nih.govresearchgate.net

Disruption of this regulatory mechanism by small-molecule inhibitors can have significant downstream effects on gene expression and cellular processes. nih.govnih.gov Beyond its nuclear role in methylation, METTL16 also functions in the cytoplasm to promote the translation of numerous mRNA transcripts. nih.govmdpi.com The development of inhibitors that interfere with METTL16's RNA-binding function provides a novel strategy to perturb these post-transcriptional regulatory networks. nih.gov This approach opens up new avenues for investigating the biological consequences of METTL16 inhibition and its potential as a therapeutic strategy in diseases where its activity is dysregulated. nih.govnih.gov

Mechanistic Investigations of 2 O Tolylamino Thiazol 4 One Actions

Elucidation of Molecular Targets

The biological activity of 2-o-Tolylamino-thiazol-4-one derivatives is predicated on their interaction with specific molecular targets. These interactions can lead to the inhibition of protein-protein interactions, the modulation of enzyme activity, and the alteration of RNA-binding protein functions.

Protein-Protein Interaction Inhibition (e.g., gp120-CD4)

A significant area of investigation for 2-aminothiazolone derivatives has been their potential as anti-HIV agents through the disruption of the initial step of viral entry into host cells. nih.govnih.gov This process is mediated by the high-affinity interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. nih.gov

Derivatives of 2-aminothiazolone have been shown to act as inhibitors of this critical protein-protein interaction. nih.govnih.gov Docking simulations have provided insights into the molecular mechanism, revealing that these compounds can bind within the Phe43 cavity of HIV-1 gp120. nih.gov This binding is stabilized by a series of interactions. The aromatic side chain of the amine at the 2-position of the thiazolone ring establishes hydrophobic interactions with key residues such as Phe382, Trp427, and Tyr384, and forms a hydrogen bond with the backbone of Gly473. nih.gov The thiazolone ring itself occupies the space normally filled by the Phe43 residue of CD4. nih.gov

Experimental evidence supports this mechanism, with studies demonstrating a dose-dependent inhibition of the gp120-CD4 interaction by representative 2-aminothiazolone compounds. nih.gov

| Compound Class | Target | Mechanism of Action | Key Interacting Residues in gp120 | Experimental Validation |

|---|---|---|---|---|

| 2-Aminothiazolones | gp120-CD4 Interaction | Binds to the Phe43 cavity of gp120, preventing its interaction with the CD4 receptor. nih.gov | Phe382, Met475, Val255, Trp427, Trp112, Ile424, Tyr384, Gly473, Ile371, Glu370. nih.gov | Dose-dependent inhibition of gp120-CD4 binding in competitive ELISA assays. nih.gov |

Enzyme Inhibition Profiles (e.g., COX, YycG Histidine Kinase)

The thiazolidinone core structure, closely related to this compound, has been identified as a scaffold for the development of enzyme inhibitors. One notable target is the YycG histidine kinase, a key component of a two-component system in staphylococcal species that is essential for cell viability and cell wall metabolism. nih.gov Thiazolidione derivatives have been shown to target the histidine kinase domain of YycG, leading to bactericidal and biofilm-killing activities against Staphylococcus epidermidis. nih.govnih.gov

Furthermore, various thiazole (B1198619) and thiazolidinone derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.gov While direct studies on this compound are limited, research on related structures suggests that the thiazole scaffold can be a basis for developing selective COX-2 inhibitors. nih.gov For instance, certain 4-substituted thiazole analogs of indomethacin (B1671933) have demonstrated potent and selective inhibition of COX-2. nih.gov The structure-activity relationship analyses indicate that the nature and position of substituents on the phenyl rings are crucial for both the potency and selectivity of COX inhibition. nih.gov

| Compound Class | Enzyme Target | Biological Effect | Example |

|---|---|---|---|

| Thiazolidinones | YycG Histidine Kinase | Inhibition of bacterial cell viability and biofilm formation. nih.gov | Derivatives of Compound 2 (a thiazolidione core structure) show potent activity against S. epidermidis. nih.govnih.gov |

| Thiazoles/Thiazolidinones | Cyclooxygenase (COX) | Anti-inflammatory effects. nih.gov | 5,6-diarylimidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. nih.gov |

RNA-Binding Protein Modulation (e.g., METTL16)

Recent studies have identified aminothiazolones as a novel class of inhibitors that can modulate the function of RNA-binding proteins. nih.govnih.gov Specifically, these compounds have been found to disrupt the interaction between the methyltransferase-like protein 16 (METTL16) and its target RNA substrates. nih.govnih.gov METTL16 is an N6-methyladenosine (m6A) methyltransferase that plays a role in post-transcriptional gene regulation. nih.govnih.gov

Through a fluorescence-polarization-based screening, a series of aminothiazolone inhibitors were identified that interfere with METTL16-RNA binding. nih.gov Structural optimization of the initial hits led to the development of compounds with potent single-digit micromolar inhibition activity. nih.gov This discovery highlights a new mechanistic avenue for the therapeutic application of aminothiazolone derivatives, targeting post-transcriptional modifications by modulating the activity of RNA-binding proteins. nih.govnih.gov

Cellular Pathway Interventions

The interaction of this compound and its analogs with their molecular targets can trigger a cascade of events that lead to significant interventions in cellular pathways. These interventions include the induction of apoptosis, regulation of cell proliferation, and modulation of bacterial cell wall metabolism.

Apoptotic Pathways and Cell Proliferation Regulation

The 4-thiazolidinone (B1220212) scaffold is a prominent feature in a variety of compounds that have been shown to induce apoptosis and regulate cell proliferation in cancer cells. nih.gov These derivatives can trigger programmed cell death through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. nih.gov

Mechanistic studies have revealed that these compounds can lead to a reduction in the mitochondrial membrane potential and the activation of a cascade of caspases, including caspases 7, 8, 9, and 10. nih.gov Furthermore, some derivatives have been shown to affect the expression levels of key apoptotic proteins such as p53, cytochrome C, and Bax in treated cancer cells. nih.gov The induction of apoptosis is often accompanied by an increase in the generation of reactive oxygen species (ROS), suggesting that ROS-mediated mechanisms may also contribute to the anticancer potential of these compounds. nih.gov

In addition to inducing apoptosis, these compounds can also regulate the cell cycle. For instance, some 2-thioxoimidazolidin-4-one derivatives, which share structural similarities, have been observed to cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov

| Compound Class | Cellular Effect | Mechanism | Key Molecular Events |

|---|---|---|---|

| 4-Thiazolidinones | Induction of Apoptosis | Activation of intrinsic and extrinsic pathways. nih.gov | Reduction of mitochondrial membrane potential, activation of caspases 7, 8, 9, and 10, altered expression of p53, cytochrome C, and Bax. nih.gov |

| 4-Thiazolidinones | Cell Proliferation Regulation | Induction of cell cycle arrest. nih.gov | Arrest at the G2/M phase. nih.gov |

Cell Wall Metabolism Modulation

As mentioned previously, thiazolidione derivatives have been identified as inhibitors of the YycG histidine kinase in bacteria. nih.gov The YycG/YycF two-component system is crucial for the regulation of cell wall metabolism, autolysin synthesis, and biofilm formation in staphylococcal species. nih.gov By inhibiting the autophosphorylation of YycG, these compounds disrupt the signaling cascade that controls these essential cellular processes. nih.gov This disruption ultimately leads to bactericidal effects and the inhibition of biofilm formation, highlighting the potential of these compounds as antibacterial agents that act by modulating cell wall metabolism. nih.govnih.gov

Resistance Profile Studies (e.g., HIV-1 Resistance Development)

Research into the potential resistance profile of this compound, particularly concerning HIV-1, is an area of ongoing investigation. As a member of the broader class of thiazolidin-4-one derivatives, which have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), understanding potential resistance mechanisms is crucial for its development as a therapeutic agent. nih.gov NNRTIs are a key component of highly active antiretroviral therapy (HAART), but their effectiveness can be limited by the emergence of drug-resistant strains of HIV-1. nih.gov

Resistance to NNRTIs typically arises from mutations within the hydrophobic binding pocket of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This allosteric site is distinct from the active site where nucleoside RT inhibitors bind. nih.gov The mutations in this pocket can reduce the binding affinity of the NNRTI, thereby diminishing its inhibitory effect on the enzyme's function of converting viral RNA into DNA. nih.gov A single amino acid substitution can sometimes lead to high-level resistance to one or more drugs in this class. nih.gov

While specific studies detailing the resistance profile of this compound are not extensively available in the reviewed literature, the general mechanisms of resistance to thiazolidin-4-one-based NNRTIs provide a framework for potential resistance pathways. For the broader class of 2,3-diaryl-thiazolidin-4-ones, molecular modeling studies have highlighted the importance of hydrophobicity and the presence of a heteroaryl system for potent inhibitory activity against HIV-1 RT. nih.gov

One area of interest in the development of new NNRTIs is their activity against common resistance mutations. For example, mutations at the Lys101 residue in the RT binding pocket are frequently observed in resistant HIV-1 strains. nih.gov Some novel thiazolidin-4-one compounds have been noted for not forming the traditional hydrogen bonds with Lys101, which could suggest a potential advantage in overcoming resistance associated with this specific mutation. nih.gov

Further research, including in vitro selection studies with this compound, would be necessary to identify the specific mutations in the HIV-1 reverse transcriptase that confer resistance to this particular compound. Such studies would involve exposing the virus to increasing concentrations of the compound over time and then sequencing the RT gene of the resistant viral variants that emerge. This would allow for the creation of a detailed resistance profile, which is essential for understanding the compound's potential clinical utility and for the design of next-generation inhibitors that can overcome these resistance mechanisms.

Due to the lack of specific published data on the resistance profile of this compound, a data table of resistance mutations cannot be provided at this time.

Structure Activity Relationship Sar Studies of 2 O Tolylamino Thiazol 4 One Derivatives

Impact of Substituent Variations on Biological Activity

The biological profile of 2-o-tolylamino-thiazol-4-one derivatives can be significantly altered by modifying various parts of the molecule. These modifications include changes to the o-tolylamino group, substitutions on the thiazol-4-one ring, and the addition of other aromatic or heterocyclic moieties.

Influence of the o-Tolylamino Group and its Substituents

The arylamino moiety at the 2-position of the thiazole (B1198619) ring plays a critical role in the molecule's interaction with biological targets. The nature and position of substituents on this aromatic ring can modulate the electronic, steric, and lipophilic properties of the entire compound, thereby influencing its activity.

In studies of related 2,4-diamino pyrimidine derivatives, substitutions on the 2-arylamino group were explored, revealing that various substituted phenyl groups can deliver potent inhibitors of kinases like anaplastic lymphoma kinase (ALK). nih.gov For instance, in a series of 2-aminothiazole (B372263) sulfonamides investigated for antioxidant activity, different substituents on the benzene (B151609) sulfonamide moiety attached to the 2-amino group showed varied effects. A derivative with a para-chloro substituent (p-Cl) was found to be the most potent, suggesting that electron-withdrawing groups can enhance activity in certain contexts. excli.de Conversely, another study on thiazole derivatives found that m,p-dimethyl substitution on the phenyl ring was important for cytotoxic activity.

Role of Substituents at the Thiazol-4-one Ring (e.g., C-5, N-3)

The thiazolidin-4-one ring is a versatile scaffold that is highly amenable to modification, particularly at the C-5 and N-3 positions. nih.govmdpi.com These positions are common sites for substitution to enhance potency and selectivity.

Substitution at C-5: The C-5 position is frequently substituted with arylidene groups through a Knoevenagel condensation with aromatic aldehydes. nih.gov The resulting 5-arylidene derivatives often exhibit enhanced biological activity. For example, a study on 2-(3-hydroxyanilino)-2-thiazoline-4-one derivatives found that a 5-[2-Chloro-3-(4-nitrophenyl)-2-propenilidene] substituent conferred significant anti-inflammatory effects. nih.gov The electronic nature of the substituent on the arylidene ring is critical; electron-withdrawing groups like nitro or chloro often lead to increased activity. In a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, substitutions at the C-5 position with various aliphatic and aromatic groups showed that larger hydrophobic groups generally increased inhibitory activity against the 11β-HSD1 enzyme. nih.gov

Substitution at N-3: The nitrogen atom at the 3-position of the thiazol-4-one ring is another key site for modification. In studies on thiazolidin-4-one conjugates, the introduction of a 1,3-thiazole moiety at this position resulted in compounds with potent antitubercular activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Effects of Aromatic and Heterocyclic Moieties

Studies have shown that hybrid molecules clubbing thiazole with other heterocycles like pyrazoline, pyran, quinoline, thiophene, and furan often exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. mdpi.comnih.gov

Pyrazoline: The 2-pyrazoline scaffold is known for its anti-infective properties. nih.gov When linked to a thiazole ring, the resulting hybrid compounds have demonstrated significant antimicrobial potential. The substituents on both the pyrazoline and thiazole rings are crucial in determining the potency and spectrum of activity. nih.gov

Pyran: In one study, a 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile derivative showed the highest cytotoxicity among a series of synthesized compounds against six different cancer cell lines. nih.gov

Quinoline: The combination of a thiazole ring with a quinoline moiety has yielded compounds with strong antibacterial activity, particularly against Gram-negative strains. nih.gov

Furan: A furan ring has also been incorporated into thiazole derivatives. For instance, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide was found to have a potent inhibitory effect on KPNB1, which is relevant to anticancer activity. nih.gov

Identification of Pharmacophores and Key Structural Motifs

Based on extensive SAR studies, several key structural motifs and pharmacophoric features have been identified as crucial for the biological activity of 2-aminothiazole derivatives. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling studies have been instrumental in defining these features. nih.govtandfonline.comnih.gov For 2-aminothiazole derivatives, the following elements are often part of the identified pharmacophore:

The 2-Aminothiazole Core: This scaffold is a privileged structure in medicinal chemistry and forms the central framework of the pharmacophore. mdpi.com

Hydrogen Bonding Features: The amino group at the C-2 position and the carbonyl group at the C-4 position can act as hydrogen bond donors and acceptors, respectively. These interactions are often critical for binding to target proteins. QSAR studies on anti-prion 2-aminothiazoles suggested that a low propensity to form hydrogen bonds could be favorable for activity in that specific context. excli.de

Aromatic/Hydrophobic Regions: The aryl group (e.g., o-tolyl) at the 2-amino position and substituents at the C-4 or C-5 position often occupy hydrophobic pockets within the target's binding site. nih.gov For example, in antitubercular 2-aminothiazoles, a 2-pyridyl moiety at the C-4 position was found to be essential for activity. nih.gov

Specific Substituent Properties: The electronic nature of substituents is a key determinant of activity. Electron-withdrawing groups (e.g., halogens) on an aryl ring attached to the thiazole core have been shown to enhance antimicrobial activity. mdpi.com

Correlations between Chemical Structure and Biological Potency/Selectivity

A clear correlation exists between the specific chemical structures of this compound derivatives and their resulting biological potency and selectivity. By systematically altering substituents, researchers can fine-tune the activity of these compounds.

Electronic Effects: The addition of electron-withdrawing groups versus electron-donating groups can have a profound impact. In a series of thiazolyl-thiourea derivatives, compounds with halogen substituents (3,4-dichlorophenyl or 3-chloro-4-fluorophenyl) on the aryl moiety showed the most promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 μg/mL. nih.gov This suggests that electron-withdrawing groups enhance antibacterial potency.

Steric and Lipophilic Effects: The size, shape, and lipophilicity of substituents are also critical. In a study of 11β-HSD1 inhibitors, introducing a larger hydrophobic substituent (cyclohexyl vs. cyclopentyl) at the amino group of 2-aminothiazol-4(5H)-one led to an increase in inhibitory potency. nih.gov This indicates that a larger, more lipophilic group is better accommodated in the enzyme's active site.

The following data tables illustrate these correlations with specific examples from the literature.

Table 1: Correlation of C-5 Substituent with 11β-HSD1 Inhibition

This table shows the effect of different substituents at the C-5 position of 2-(cyclopentylamino)thiazol-4(5H)-one on its ability to inhibit the 11β-HSD1 enzyme.

| Compound | C-5 Substituent | % Inhibition of 11β-HSD1 (at 10 µM) |

| 3a | Methyl | 10.94% |

| 3b | Ethyl | 21.33% |

| 3h | Cyclohexane (spiro) | >80% (IC50 = 0.07 µM) |

| 3i | Cycloheptane (spiro) | >80% |

| Data sourced from a study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. nih.gov The data clearly shows that increasing the size and lipophilicity of the C-5 substituent from small aliphatic groups to larger cycloalkane rings dramatically increases the inhibitory potency. |

Table 2: Correlation of Aryl Substituent with Antibacterial Activity

This table demonstrates how different substituents on an aryl ring attached to a thiazole scaffold influence the minimum inhibitory concentration (MIC) against various bacteria.

| Compound Structure | R¹ | R² | Target Organism | MIC (µg/mL) |

| Thiazole Derivative 117 | 4-Cl | Ph | C. perfringens | 0.039 |

| Thiazole Derivative 117 | H | Ph | A. tumefaciens | 0.078 |

| Thiazole Derivative 117 | 4-Br | Ph | - | High Activity |

| Thiazole Derivative 117 | OCH₃ | Ph | S. marcescens | Remarkable Efficacy |